3,4-Dimethoxyaniline hydrochloride
Description
Overview of 3,4-Dimethoxyaniline (B48930) Hydrochloride and its Significance
3,4-Dimethoxyaniline hydrochloride is an aromatic organic compound that has garnered significant attention in the scientific community. It presents as a salt of 3,4-dimethoxyaniline, which is an aniline (B41778) derivative substituted with two methoxy (B1213986) groups on the benzene (B151609) ring. The hydrochloride form enhances the compound's solubility in aqueous solutions, a property that is highly advantageous in various chemical applications, particularly in the synthesis of pharmaceuticals.
The significance of this compound lies in its role as a versatile intermediate or building block in organic synthesis. The presence of the amino group and the electron-donating methoxy groups on the aromatic ring makes it a reactive precursor for the construction of more complex molecular architectures, including various heterocyclic compounds. These resulting compounds often exhibit notable biological activities, positioning this compound as a key starting material in medicinal chemistry and drug discovery. For instance, it serves as a crucial intermediate in the synthesis of certain anticancer drugs.
Historical Context of Related Aniline Derivatives in Organic Chemistry
The history of aniline and its derivatives is deeply intertwined with the birth and evolution of the synthetic dye industry in the 19th century. The discovery of mauveine, the first synthetic organic dye, by William Henry Perkin in 1856 from the oxidation of impure aniline, marked a pivotal moment in industrial chemistry. sci-hub.se This discovery catalyzed extensive research into aniline and its derivatives, leading to the development of a vast array of synthetic dyes that revolutionized the textile industry. sci-hub.se
Beyond dyes, the late 19th and early 20th centuries saw the emergence of aniline derivatives in the pharmaceutical field. Acetanilide (B955) and phenacetin, both derived from aniline, were among the earliest synthetic analgesics. The utility of aniline derivatives expanded further with their use in the production of rubber processing chemicals, agricultural products, and polymers. sielc.com The development of methods to synthesize substituted anilines, often through the reduction of the corresponding nitroaromatic compounds, was a critical advancement that enabled the creation of a wide range of molecules with diverse properties and applications. The introduction of functional groups, such as the dimethoxy substituents and the conversion to hydrochloride salts, represents a continuation of this trend, aiming to fine-tune the reactivity and physical properties of these essential chemical building blocks for specific synthetic goals.
Scope and Objectives of Research on this compound
The primary focus of research on this compound is its application as a precursor in the synthesis of complex organic molecules, particularly those with pharmaceutical potential. A significant area of investigation involves its use in the construction of heterocyclic ring systems, which are core structures in many biologically active compounds. acs.org
A key objective is the development of efficient and scalable synthetic routes to valuable target molecules utilizing this starting material. For example, research has demonstrated its role as an intermediate in the synthesis of papaverine (B1678415), an opium alkaloid used as a smooth muscle relaxant. chemicalbook.comunodc.org The synthesis involves the reaction of 3,4-dimethoxyphenylethylamine, derived from 3,4-dimethoxybenzyl cyanide which can be prepared from 3,4-dimethoxybenzyl chloride, with 3,4-dimethoxyphenylacetic acid. chemicalbook.com The conversion of the resulting amide via the Bischler-Napieralski reaction yields a dihydropapaverine intermediate which is then dehydrogenated to papaverine. chemicalbook.com The hydrochloride salt of papaverine is often used in medical applications. unodc.org
Furthermore, the scientific community is interested in exploring the reactivity of this compound in various chemical transformations to generate novel compounds. The interplay between the amino and methoxy groups influences the regioselectivity of its reactions, a subject of ongoing study. The development of new synthetic methodologies that leverage the unique electronic and steric properties of this compound is another active area of research. These efforts aim to expand the library of accessible molecules for high-throughput screening in drug discovery programs and to create new materials with tailored properties.
Physicochemical Properties of 3,4-Dimethoxyaniline and its Hydrochloride
| Property | Value (3,4-Dimethoxyaniline) | Value (this compound) |
| CAS Number | 6315-89-5 nih.gov | 35589-32-3 |
| Molecular Formula | C₈H₁₁NO₂ nih.gov | C₈H₁₂ClNO₂ |
| Molecular Weight | 153.18 g/mol nih.gov | 189.64 g/mol |
| Appearance | Light brown to brown crystalline powder avantorsciences.com | Data not available |
| Melting Point | 85-89 °C | Data not available |
| Boiling Point | 174-176 °C at 22 mmHg | Data not available |
| Solubility | Slightly soluble in water nih.gov | Soluble in water |
Spectroscopic Data of 3,4-Dimethoxyaniline
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (in CDCl₃) | δ (ppm): 6.70 (d, 1H), 6.30 (dd, 1H), 6.22 (d, 1H), 3.81 (s, 3H), 3.79 (s, 3H), 3.4 (br s, 2H) chemicalbook.com |
| ¹³C NMR | Data not available in a structured format |
| FT-IR (KBr, cm⁻¹) | Broad bands in the 3600-3200 cm⁻¹ range are characteristic of N-H stretching in amines. researchgate.net |
| Mass Spectrometry (m/z) | 153 (M+), 138, 110 nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4-dimethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQXLLAHSKZOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189055 | |
| Record name | 3,4-Dimethoxyanilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35589-32-3 | |
| Record name | Benzenamine, 3,4-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35589-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyanilinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyanilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxyanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,4 Dimethoxyaniline Hydrochloride
Established Synthetic Routes and Mechanistic Insights
The preparation of 3,4-dimethoxyaniline (B48930) hydrochloride relies on a foundation of well-established organic reactions. Key strategies include the formation of the dimethoxy substitution pattern on the benzene (B151609) ring, the introduction or modification of the amino group, and the final conversion to the hydrochloride salt.
Alkoxylation of Aniline (B41778) Derivatives
A primary approach to synthesizing 3,4-dimethoxyaniline involves the alkoxylation, specifically methylation, of precursor aminophenols. The selective O-alkylation of the hydroxyl groups in the presence of an amino group is a critical challenge that can be addressed through protective chemistry.
One effective strategy involves the temporary protection of the more nucleophilic amino group, allowing for the selective alkylation of the hydroxyl functionalities. For instance, an aminophenol can be reacted with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). This protection strategy allows for the subsequent O-alkylation of the hydroxyl group using an alkyl halide in the presence of a base like potassium carbonate. The protecting group can then be removed by hydrolysis with hydrochloric acid, which also facilitates the formation of the final hydrochloride salt. umich.eduresearchgate.net
Another method for methylation is the use of dimethyl carbonate, which is considered a green methylating agent. This process can be catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.comgoogle.com The reaction of an aminophenol with dimethyl carbonate in the presence of a suitable catalyst can lead to the formation of the corresponding methoxy-substituted aniline. google.comgoogle.com
A practical synthesis of a related compound, 3,4,5-trimethoxybenzaldehyde, from vanillin (B372448) illustrates a relevant alkoxylation step. In this synthesis, a brominated vanillin derivative undergoes alkoxylation with sodium methoxide (B1231860) in the presence of a copper(II) chloride catalyst. mdma.ch This highlights the use of metal catalysts in facilitating such transformations.
Table 1: Comparison of Alkoxylation Methods for Phenolic Compounds
| Method | Reagents | Catalyst/Base | Key Features |
| Protective Group Strategy | Alkyl halide, Benzaldehyde | K₂CO₃, HCl | Selective O-alkylation, amino group protection required. umich.eduresearchgate.net |
| Green Methylation | Dimethyl carbonate | DBU | Environmentally benign methylating agent. google.comgoogle.com |
| Copper-Catalyzed Alkoxylation | Sodium methoxide | CuCl₂ | Effective for activated aryl halides. mdma.ch |
Oxidative and Reductive Transformations in Synthesis
Oxidative and reductive reactions are fundamental to the synthesis of 3,4-dimethoxyaniline, particularly for the introduction and modification of the nitrogen-containing functional group.
A common and efficient route involves the reduction of a nitro group to an amine. For example, 4-aminoveratrole (3,4-dimethoxyaniline) can be synthesized in high yield by the reduction of 4-nitro-1,2-dimethoxybenzene. This transformation is often carried out using catalytic hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) over a palladium on charcoal catalyst. The reaction proceeds by the transfer of hydrogen atoms to the nitro group, leading to the formation of the corresponding amine.
Another powerful method for amine synthesis is reductive amination. This reaction converts a carbonyl group, such as an aldehyde or ketone, into an amine through an intermediate imine. wikipedia.org For instance, 3,4-dimethoxybenzaldehyde (B141060) can be reacted with an ammonia (B1221849) source to form an imine, which is then reduced in situ to 3,4-dimethoxyaniline. masterorganicchemistry.comorganic-chemistry.orglibretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. masterorganicchemistry.comharvard.edu The choice of reducing agent can be crucial for selectivity, especially when other reducible functional groups are present in the molecule. masterorganicchemistry.comharvard.edu
Table 2: Reductive Methods for Amine Synthesis
| Method | Starting Material | Reagents | Typical Yield |
| Nitro Group Reduction | 4-Nitro-1,2-dimethoxybenzene | Hydrazine hydrate, Pd/C | High |
| Reductive Amination | 3,4-Dimethoxybenzaldehyde | Ammonia source, NaBH₄/NaBH₃CN | Good to Excellent |
Salt Formation with Hydrochloric Acid for Stabilization
The conversion of 3,4-dimethoxyaniline to its hydrochloride salt is a critical step for improving the compound's stability, solubility in polar solvents, and ease of handling. Amines are basic compounds and readily react with acids to form salts in an exothermic neutralization reaction.
Nucleophilic Substitution Mechanisms in Alkylation
The synthesis of 3,4-dimethoxyaniline can also be envisioned through nucleophilic aromatic substitution (SNAᵣ) reactions, although this is a less common approach for this specific compound. In an SNAᵣ reaction, a nucleophile replaces a leaving group on an aromatic ring. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring.
For an SNAᵣ reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. In the context of synthesizing a precursor to 3,4-dimethoxyaniline, one could theoretically start with a di-substituted benzene ring containing a suitable leaving group (e.g., a halogen) and an activating group, and then introduce a methoxy (B1213986) or amino group via nucleophilic substitution.
Radical Processes in Oxidation with Sodium Persulfate
While not a direct synthetic route to 3,4-dimethoxyaniline, the oxidation of anilines using strong oxidizing agents like sodium persulfate (Na₂S₂O₈) provides insight into relevant radical processes. The oxidation of aniline with persulfate in an acidic medium is known to proceed through a series of radical intermediates.
The reaction is initiated by the generation of sulfate (B86663) radical anions (SO₄⁻•) from the homolytic cleavage of the persulfate ion. These highly reactive radicals can then abstract a hydrogen atom from the amino group of aniline, or an electron from the aromatic ring, to form an aniline radical cation. This radical cation is a key intermediate that can undergo further reactions, such as dimerization or polymerization. The specific reaction pathway and final products are highly dependent on the reaction conditions, including pH and the concentration of reactants. Understanding these radical-mediated transformations is crucial for controlling side reactions in syntheses involving aniline derivatives and strong oxidants.
Acid-Catalyzed Beckmann Rearrangement and Regioselectivity
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. While not a direct synthesis of 3,4-dimethoxyaniline itself, it represents a potential route to a precursor, N-acetyl-3,4-dimethoxyaniline, which could then be hydrolyzed.
The reaction would begin with the formation of an oxime from a suitable ketone, for example, 3,4-dimethoxyacetophenone. This oxime, when treated with a strong acid such as sulfuric acid or polyphosphoric acid, undergoes rearrangement. The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water to yield the corresponding amide after tautomerization.
The regioselectivity of the Beckmann rearrangement is a critical aspect, as it determines which of the two groups attached to the carbonyl carbon migrates. The stereochemistry of the oxime dictates the migrating group, with the group positioned anti to the hydroxyl group being the one that rearranges. Therefore, controlling the stereochemistry of the oxime precursor is essential for achieving the desired amide product.
Modern Approaches in 3,4-Dimethoxyaniline Hydrochloride Synthesis
Modern synthetic chemistry has moved towards greener and more sophisticated methods. This includes minimizing the use of hazardous materials, improving energy efficiency, and utilizing renewable resources, all of which are applicable to the synthesis of 3,4-dimethoxyaniline.
Metal-Free and Solvent-Free Synthesis Methodologies
A significant advancement in the synthesis of anilines is the move away from heavy metal catalysts and volatile organic solvents. While many traditional methods rely on metal-based reductions (e.g., Sn/HCl, Fe/HCl), metal-free alternatives offer benefits by reducing toxic waste and simplifying purification.
One prominent metal-free method for reducing aromatic nitro compounds is the use of sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.orgrsc.org This inexpensive and safe reducing agent can effectively convert nitroarenes to anilines in aqueous or mixed solvent systems, avoiding the need for metal catalysts. organic-chemistry.org The reaction is chemoselective, meaning it can reduce a nitro group without affecting other sensitive functional groups that might be present in the molecule. rsc.org For instance, the reduction of a polymer-supported p-nitrobenzoyl group to the corresponding amine using sodium dithionite in a DMF/water mixture at 45°C has been reported with a yield of 76%. asianpubs.org
Furthermore, efforts are being made to develop solvent-free reaction conditions. For example, a Brønsted acidic ionic liquid has been used as a catalyst for the synthesis of triarylmethanes in a metal- and solvent-free reaction involving 3,4-dimethoxyaniline as one of the reactants. nih.gov While this is not a synthesis of the aniline itself, it demonstrates the potential of solvent-free methodologies for reactions involving this compound. Another approach involves sunlight-driven reactions, which have been used for the N-acetylation of anilines under neat (solvent-free) conditions, showcasing a green, energy-efficient strategy. rsc.org
Bio-based Alternatives and Eco-friendly Synthesis Approaches
The principles of green chemistry are increasingly being integrated into synthetic routes. This includes using renewable starting materials and environmentally benign solvents like water. tandfonline.com
A notable bio-based approach to an intermediate for 3,4-dimethoxyaniline derivatives starts from eugenol (B1671780), a major component of clove oil. researchgate.netijcea.org Through a multi-step synthesis involving methylation, isomerization, oxidation, reduction, and halogenation, eugenol can be converted into 3,4-dimethoxybenzyl cyanide. researchgate.netijcea.org This intermediate is a direct precursor to compounds like 3,4-dimethoxyphenethylamine, a closely related derivative.
The use of water as a solvent is another cornerstone of eco-friendly synthesis. A protocol for the selective alkylation of anilines with 2-chloroethanol (B45725) has been developed in water, completely eliminating the need for catalysts and organic solvents. tandfonline.com This highlights a trend towards safer and more sustainable industrial processes that could be adapted for reactions involving 3,4-dimethoxyaniline.
Optimization Strategies for Yield and Efficiency
Maximizing the yield and efficiency of a reaction is crucial for both economic and environmental reasons. This is often achieved by systematically optimizing reaction parameters such as temperature, pressure, catalyst loading, and reactant ratios.
For the synthesis of a related compound, 2,4-dimethoxyaniline (B45885), a method has been developed that achieves a yield of over 96% and a purity exceeding 99.6%. google.com This was accomplished by carefully controlling the ratios of the starting material (2,4-dimethoxy nitrobenzene) to the reducing agent (hydrazine hydrate) and catalyst (ferric chloride), as well as optimizing the reaction temperature (70-80°C) and time (2-5 hours). google.com
In catalytic hydrogenation reactions, which are commonly used to produce anilines, parameters such as hydrogen pressure, catalyst concentration, and temperature are key to maximizing conversion and selectivity. For the selective hydrogenation of a related compound, 3,4-dimethoxybenzophenone, over a Pd/C catalyst, studies have investigated the effects of varying hydrogen pressure (0.2-1 MPa), catalyst loading, substrate concentration, and temperature (40-70 °C) to establish the optimal conditions for the desired product. researchgate.net These optimization principles are directly applicable to the reduction of 3,4-dimethoxynitrobenzene.
Synthesis of Intermediates for 3,4-Dimethoxyaniline Derivatives
The synthesis of intermediates is a critical aspect of producing a wide range of derivatives from 3,4-dimethoxyaniline. One key intermediate is (3,4-dimethoxyphenyl)acetonitrile, also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide. This compound serves as a precursor for pharmaceuticals like the muscle relaxant Papaverine (B1678415). chemicalbook.com
A bio-inspired synthesis of this intermediate starts from eugenol. The process involves:
Methylation of eugenol to yield methyleugenol (89.78% yield). researchgate.netijcea.org
Isomerization of methyleugenol to methylisoeugenol (B143332) (87.24% yield). researchgate.netijcea.org
Oxidation to 3,4-dimethoxybenzaldehyde (85.36% yield). researchgate.netijcea.org
Reduction to 3,4-dimethoxybenzyl alcohol (98% yield). researchgate.netijcea.org
Halogenation with thionyl chloride (SOCl₂) to form 3,4-dimethoxybenzyl chloride. researchgate.netijcea.org
Cyanation with sodium cyanide to produce 3,4-dimethoxybenzyl cyanide with a yield of 89.5% and purity of 99.24%. researchgate.netijcea.org
An alternative patented method describes the synthesis of 3,4-dimethoxybenzyl cyanide from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate. This process involves decarboxylation, aldoxime formation, and finally dehydration to yield the target nitrile, a method designed to be more suitable for industrial production by avoiding certain hazardous reagents. google.comwipo.int
Comparative Analysis of Synthetic Strategies for this compound
The primary route to 3,4-dimethoxyaniline is the reduction of 3,4-dimethoxynitrobenzene. Various reducing agents and conditions can be employed, each with its own advantages regarding yield, cost, safety, and environmental impact.
Yields and Reaction Conditions Across Different Methods
The choice of synthetic method often involves a trade-off between yield, reaction conditions, and the cost and toxicity of reagents. Below is a comparison of common reduction methods.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Catalytic Hydrogenation | Pd/C, H₂ | Tetrahydrofuran (THF) | 60 | ~100 (conversion) | researchgate.net |
| Hydrazine Reduction | Hydrazine hydrate, FeCl₃ | Ethanol | 70-80 | >96 | google.com* |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | DMF/Water | 45 | 76 | asianpubs.org** |
Note: Data is for the synthesis of the 2,4-dimethoxyaniline isomer, but the method is analogous. *Note: Data is for the reduction of a polymer-supported nitro group.
Catalytic hydrogenation, for instance using palladium on carbon (Pd/C), is a very effective method, often resulting in high conversions and clean products. researchgate.net The reduction using hydrazine hydrate in the presence of a catalyst like ferric chloride is also highly efficient, capable of producing the product in excellent yields. google.com The sodium dithionite method provides a good metal-free alternative, though the reported yields in related systems may be slightly lower than catalyzed methods. asianpubs.org The selection of a particular method will depend on the scale of the synthesis, available equipment, and the desired balance between efficiency and green chemistry principles.
Practical Considerations and Scalability of Synthetic Routes
The industrial production of this compound is fundamentally linked to the efficient and scalable synthesis of its free base, 3,4-Dimethoxyaniline, also known as 4-aminoveratrole. The most prevalent and commercially viable route involves the reduction of the nitro group of 1,2-dimethoxy-4-nitrobenzene (4-nitroveratrole). The choice of reduction methodology, reaction conditions, and work-up procedures are all critical factors that determine the economic viability, safety, and environmental impact of the large-scale process.
Catalytic Hydrogenation: The Industrial Workhorse
Catalytic hydrogenation stands out as the preferred industrial method for the synthesis of 3,4-Dimethoxyaniline due to its high efficiency, cleaner reaction profile, and the potential for catalyst recycling. The process typically involves the reduction of 4-nitroveratrole using hydrogen gas in the presence of a metal catalyst.
Key Practical Considerations for Scalability:
Catalyst Selection and Loading: Palladium on activated charcoal (Pd/C) is a commonly used catalyst for this transformation. For large-scale operations, optimizing the catalyst loading is crucial. While higher loading can increase reaction rates, it also represents a significant cost. The goal is to find the minimum catalyst concentration that provides a high conversion rate within a reasonable timeframe. Catalyst deactivation and the potential for recovery and reuse are paramount for cost-effective production.
Solvent Choice: Ethanol is a frequently cited solvent for this reaction on a laboratory scale. chemicalbook.com For industrial applications, solvent selection must also consider factors such as cost, safety (flammability), ease of recovery (boiling point), and environmental impact.
Reaction Conditions:
Temperature and Pressure: The hydrogenation of nitroarenes is a highly exothermic process. Effective heat management is arguably the most critical safety and operational challenge during scale-up. Large reactors require efficient cooling systems to prevent thermal runaways, which could lead to dangerous side reactions or an uncontrolled increase in pressure. Hydrogen pressure is another key parameter; higher pressures generally increase the reaction rate but necessitate more robust and expensive high-pressure reactor systems.
Agitation: Efficient mixing is required to ensure proper contact between the solid catalyst, the liquid substrate solution, and the hydrogen gas. In large-scale reactors, inadequate agitation can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete reactions and the formation of undesired byproducts.
Hydrogen Source: While hydrogen gas is the standard for large-scale hydrogenation, alternative hydrogen donors like hydrazine hydrate have been used effectively in lab-scale syntheses, offering high yields. chemicalbook.com However, the toxicity and cost of hydrazine make it less favorable for industrial production compared to hydrogen gas.
Alternative Reduction Methods
While catalytic hydrogenation is dominant, other reduction methods have been documented, though they often present greater scalability challenges. Reduction using metals in acidic media, such as tin and hydrochloric acid, is a classic method. orgsyn.org However, this approach generates large quantities of metallic waste, which requires costly treatment and disposal, making it environmentally and economically less attractive for large-scale synthesis.
Purification and Hydrochloride Salt Formation
Following the reduction, the crude 3,4-Dimethoxyaniline must be purified. A significant practical consideration is the amine's sensitivity to air and light, which can cause discoloration. orgsyn.org Therefore, processing under an inert atmosphere (like nitrogen) and in light-protected equipment is advisable to ensure a high-purity final product.
The final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the purified amine with hydrochloric acid. Key considerations for this scalable step include:
Solvent Selection: The choice of solvent is critical for obtaining a high yield of the crystalline hydrochloride salt with good purity. The solvent must readily dissolve the free base but provide low solubility for the resulting salt, facilitating its precipitation.
Control of Stoichiometry and pH: Precise addition of hydrochloric acid is necessary to ensure complete conversion to the salt without introducing excess acid, which could be corrosive and complicate downstream processing.
Crystallization and Filtration: Controlled cooling and seeding may be required on a large scale to manage the crystallization process, influencing crystal size and purity. The filtration and drying of the final this compound product must be performed efficiently to remove residual solvent and moisture.
Research Findings on Synthetic Routes
The following tables summarize findings from documented synthetic procedures for 3,4-Dimethoxyaniline, highlighting parameters relevant to their scalability.
Table 1: Catalytic Transfer Hydrogenation
| Parameter | Value | Scalability Consideration | Reference |
| Starting Material | 4-Nitro-1,2-dimethoxybenzene (1.03 g) | Readily available precursor. | chemicalbook.com |
| Reducing Agent | Hydrazine hydrate (30 ml) | Effective but toxic and costly for large scale. | chemicalbook.com |
| Catalyst | Palladium on charcoal (0.11 g) | Standard, efficient catalyst. Recovery is key for cost. | chemicalbook.com |
| Solvent | 95% Ethanol (60 ml) | Common solvent, but flammability and recovery are scale-up factors. | chemicalbook.com |
| Reaction Time | 24 hours | Long reaction times can reduce plant throughput. | chemicalbook.com |
| Yield | 93% | High yield is favorable for process efficiency. | chemicalbook.com |
Table 2: Metal/Acid Reduction
| Parameter | Value | Scalability Consideration | Reference |
| Starting Material | 4-Nitroveratrole | Readily available precursor. | orgsyn.org |
| Reducing Agent | Tin / Stannous Chloride | Generates significant metallic waste, problematic for large scale. | orgsyn.org |
| Acid | Hydrochloric Acid | Corrosive, requires specialized equipment. | orgsyn.org |
| Work-up | Alkaline treatment, Steam Distillation | Multi-step purification can be complex and energy-intensive at scale. | orgsyn.org |
| Yield | Not specified | Process complexity and waste make it less economically viable. | orgsyn.org |
A Chinese patent for the synthesis of a related compound, 3,4-dimethylaniline, demonstrates a potentially scalable approach using a water-soluble palladium complex catalyst. google.com This method allows for the reaction to occur in a two-phase system, simplifying catalyst recovery as the catalyst remains in the aqueous phase while the product is in the organic phase. Such a strategy, if adapted for 3,4-Dimethoxyaniline, could significantly improve the economics and sustainability of the industrial process by enabling efficient catalyst recycling. google.com
Reactivity and Reaction Mechanisms of 3,4 Dimethoxyaniline Hydrochloride
Fundamental Reaction Types
Oxidation Reactions and Quinone Formation
The oxidation of 3,4-dimethoxyaniline (B48930), an electron-rich aromatic amine, can proceed through various pathways, often leading to the formation of quinone-like structures. The presence of two electron-donating methoxy (B1213986) groups on the aromatic ring influences its oxidation potential and the nature of the resulting products.
The electrochemical oxidation of anilines has been a subject of extensive study. rsc.orgdeakin.edu.aumdpi.commdpi.com Generally, the initial step involves the removal of an electron from the nitrogen atom to form a radical cation. This intermediate is highly reactive and can undergo further reactions, including deprotonation and coupling. For 3,4-dimethoxyaniline, the methoxy groups enhance the electron density of the ring, making it susceptible to oxidation.
While direct oxidation of 3,4-dimethoxyaniline to a simple quinone is not the primary pathway, related studies on similar molecules provide insight. For instance, the oxidation of 3-methoxy-4-tert-butylaniline with reagents like potassium ferricyanide (B76249) or silver oxide has been shown to yield complex products, including N-aryl-p-quinone imines after chromatographic separation. csu.edu.aucapes.gov.br This suggests that the initial oxidation of the amine is followed by intermolecular reactions. The formation of these quinone imines involves the coupling of oxidized aniline (B41778) molecules.
Furthermore, the oxidation of related catechol structures, which share the di-oxygenated phenyl ring, readily forms ortho-quinones. nih.gov In the case of 3,4-dimethoxyaniline, while it is not a catechol, the electron-donating nature of the methoxy groups facilitates oxidation reactions that can lead to highly colored and complex polymeric materials or quinone-imine derivatives. The electrochemical oxidation of hydroquinone (B1673460) derivatives in the presence of amines also leads to the formation of substituted p-benzoquinones, highlighting the reactivity of such systems. academie-sciences.fr
Reduction Reactions to Amine Derivatives
As 3,4-dimethoxyaniline is already an amine, reduction reactions in this context typically refer to the reduction of its derivatives, such as imines or azo compounds, which are discussed in subsequent sections.
For example, an imine derivative formed from 3,4-dimethoxyaniline can be reduced to a secondary amine. This transformation is a standard procedure in organic synthesis, often accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This two-step process of imine formation followed by reduction provides a valuable route to synthesize more complex secondary amines from the primary 3,4-dimethoxyaniline.
Similarly, azo compounds, which are synthesized via coupling reactions involving the diazonium salt of 3,4-dimethoxyaniline, can be reduced. The reduction of the azo group (-N=N-) typically cleaves the bond to yield two primary amines. This can be a method to regenerate the original aniline or to produce a new amine from the other part of the azo compound.
Nucleophilic Substitution Reactions
The amino group of anilines is generally a poor leaving group, making direct nucleophilic aromatic substitution on the aniline ring challenging under standard conditions. chemistrysteps.com However, such reactions can occur under specific circumstances. For a nucleophilic substitution to take place on the aromatic ring of 3,4-dimethoxyaniline, the ring typically needs to be activated by the presence of strong electron-withdrawing groups, which is not the case here as methoxy groups are electron-donating. libretexts.org
Alternatively, very strong nucleophiles or harsh reaction conditions can sometimes force a substitution reaction. Another possibility is the formation of a diazonium salt from the amine group of 3,4-dimethoxyaniline hydrochloride. The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction or related processes.
Conversely, the lone pair of electrons on the nitrogen atom of 3,4-dimethoxyaniline allows it to act as a nucleophile itself. quora.com It can participate in nucleophilic substitution reactions where it attacks an electrophilic carbon, displacing a leaving group. For instance, it can react with alkyl halides to form secondary or tertiary amines, or with acyl chlorides to form amides. In the context of nucleophilic aromatic substitution, 3,4-dimethoxyaniline can act as the nucleophile, attacking an activated aromatic ring to displace a suitable leaving group.
Derivatization Studies and Functional Group Transformations
Formation of Imine Derivatives from 3,4-Dimethoxyaniline
3,4-Dimethoxyaniline readily reacts with aldehydes and ketones to form imine derivatives, also known as Schiff bases. researchgate.netfigshare.com This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid.
The general mechanism proceeds through the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. organic-chemistry.org Studies have shown the successful synthesis of various imine derivatives from 3,4-dimethoxyaniline and different aromatic aldehydes. researchgate.net The formation of the imine C=N bond can be confirmed by spectroscopic methods such as IR and NMR spectroscopy. researchgate.net
| Reactant 1 | Reactant 2 | Product Type |
| 3,4-Dimethoxyaniline | Aromatic Aldehyde | Imine (Schiff Base) |
| 3,4-Dimethoxyaniline | Ketone | Imine (Schiff Base) |
These imine derivatives are valuable intermediates in organic synthesis and can exhibit interesting chemical and physical properties. For example, they can be used in the synthesis of more complex heterocyclic compounds or be investigated for their potential biological activities. researchgate.netresearchgate.net
Coupling Reactions and Azo Dye Formation
Azo dyes are a significant class of colored compounds characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. These are typically synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. nih.gov
This compound can be readily converted into its corresponding diazonium salt by treatment with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. nih.gov
The resulting 3,4-dimethoxybenzenediazonium chloride is an electrophile and will react with an activated aromatic compound, known as a coupling component, in an electrophilic aromatic substitution reaction. numberanalytics.comorganic-chemistry.orgwikipedia.org Suitable coupling components are phenols, anilines, or other electron-rich aromatic systems. The electron-donating methoxy groups on the diazonium salt influence its reactivity. The substitution typically occurs at the para position of the coupling component unless it is blocked, in which case ortho substitution may occur. wikipedia.org The extended conjugation created by the azo linkage is responsible for the vibrant colors of these dyes. wikipedia.org
| Step | Reactants | Product |
| 1. Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | 3,4-Dimethoxybenzenediazonium chloride |
| 2. Azo Coupling | 3,4-Dimethoxybenzenediazonium chloride, Activated Aromatic Compound (e.g., Phenol, Aniline) | Azo Dye |
Amine Coupling in Spirocyclic Amide Synthesis
The primary amine functionality of this compound is a versatile handle for its incorporation into more complex molecular architectures through amide bond formation. This reaction is of paramount importance in organic and medicinal chemistry. When 3,4-dimethoxyaniline participates as the amine component in a coupling reaction with a carboxylic acid bearing a spirocyclic framework, the resulting product is a spirocyclic amide. Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest due to their inherent three-dimensionality, a feature often sought in modern drug design.
The formation of the amide bond between 3,4-dimethoxyaniline and a spirocyclic carboxylic acid typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the aniline's amino group. This is achieved through the use of coupling agents.
A generalized scheme for this transformation is depicted below:
R-COOH + H₂N-Ar → R-CONH-Ar + H₂O
(where R = spirocyclic moiety and Ar = 3,4-dimethoxyphenyl)
A variety of coupling agents can be employed for this purpose, each with its own mechanism of action.
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Full Name | Activating Species |
| EDC (or EDAC) | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | O-acylisourea intermediate |
| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea intermediate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Acyloxy-tris(dimethylamino)phosphonium salt |
| HOBt | Hydroxybenzotriazole | Activated ester |
The mechanism using a carbodiimide (B86325) such as EDC involves the initial reaction with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine of 3,4-dimethoxyaniline, leading to the formation of the desired amide and a urea (B33335) byproduct. The addition of an auxiliary nucleophile like HOBt can enhance the reaction's efficiency by forming an activated HOBt-ester, which is less susceptible to racemization (if the carboxylic acid is chiral) and other side reactions.
N-Alkylation and Structure-Activity Relationship Studies
The introduction of alkyl substituents onto the nitrogen atom of 3,4-dimethoxyaniline, a process known as N-alkylation, converts the primary amine into a secondary or tertiary amine. This structural modification can profoundly alter the molecule's physicochemical properties and, consequently, its biological activity. The systematic investigation of how such structural changes influence a compound's biological effects is the focus of structure-activity relationship (SAR) studies.
While specific SAR studies centered on N-alkylated derivatives of 3,4-dimethoxyaniline are not extensively detailed in the public domain, the general principles of medicinal chemistry allow for predictions of the likely effects of N-alkylation. These include:
Basicity : The introduction of electron-donating alkyl groups is expected to increase the basicity of the nitrogen atom.
Lipophilicity : The addition of alkyl groups increases the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Steric Profile : The size and branching of the alkyl group introduce steric bulk around the nitrogen, which can affect the molecule's ability to bind to a biological target.
Hydrogen Bonding : N-alkylation of the primary amine reduces the number of N-H bonds, diminishing its capacity to act as a hydrogen bond donor, a critical interaction in many biological systems.
A relevant study on a series of N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine analogues as inhibitors of acyl-CoA: cholesterol O-acyltransferase (ACAT) underscores the significance of the amide linkage and the substitution patterns on the aromatic rings for potent biological activity. nih.gov This work, while not directly examining N-alkylation of 3,4-dimethoxyaniline, exemplifies the SAR process where systematic modifications of a lead structure can lead to compounds with improved potency and selectivity. nih.gov
Catalytic Applications and Mechanistic Investigations
Role of Acid Catalysis in Derivatization
The hydrochloride salt of 3,4-dimethoxyaniline is the product of an acid-base reaction between the basic amine and hydrochloric acid. The resulting acidic nature of the anilinium salt can be influential in subsequent derivatization reactions. The protonated anilinium ion is significantly less nucleophilic than the free amine, a factor that can be exploited to control reactivity.
Acid catalysis is a cornerstone of organic synthesis. In the context of electrophilic aromatic substitution on the benzene (B151609) ring of 3,4-dimethoxyaniline, the reaction outcome is heavily influenced by the pH of the medium. The two methoxy groups are electron-donating and direct incoming electrophiles to the ortho and para positions. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group. This dichotomy allows for regiochemical control over the substitution pattern.
For instance, a study on the reaction of 3,5-dimethoxyaniline (B133145) with various aldehydes in the presence of trifluoroacetic acid and a reducing agent resulted in a highly regioselective Friedel-Crafts alkylation, yielding the para-alkylated aniline derivatives. researchgate.net This demonstrates the utility of acid in mediating both the reactivity and selectivity of derivatization reactions of substituted anilines.
Metal-Catalyzed Reactions Involving 3,4-Dimethoxyaniline
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com Anilines are frequently employed as coupling partners in these transformations, most notably in palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. nih.gov
3,4-Dimethoxyaniline can serve as the nucleophilic component in Buchwald-Hartwig aminations. Alternatively, if functionalized as an aryl halide or triflate, it can act as the electrophilic partner in a range of cross-coupling reactions.
The feasibility of employing polysubstituted anilines in such reactions is demonstrated in a study on the Suzuki-Miyaura cross-coupling of 3,4-dibromoaniline (B1580990) with thienyl boronic acids. unimib.it The reaction, catalyzed by a palladium complex, successfully yielded 3,4-di-(2-thienyl)aniline, showcasing the potential for creating complex molecular scaffolds from highly substituted aniline precursors. unimib.it
Table 2: Key Metal-Catalyzed Reactions for Aniline Derivatives
| Reaction Name | Typical Catalyst | Bond Formed | General Description |
| Buchwald-Hartwig Amination | Palladium | C-N | The cross-coupling of an aryl halide or triflate with an amine. |
| Suzuki-Miyaura Coupling | Palladium | C-C | The cross-coupling of an organoboron compound with an aryl halide or triflate. nih.gov |
| Heck Reaction | Palladium | C-C | The reaction of an unsaturated halide with an alkene. |
| Sonogashira Coupling | Palladium/Copper | C-C | The coupling of a terminal alkyne with an aryl or vinyl halide. |
The broad substrate scope and functional group tolerance of these reactions have made them indispensable tools in modern synthetic chemistry. researchgate.netmdpi.com
Stability and Reactivity Profile as a Hydrochloride Salt
Aromatic amines such as 3,4-dimethoxyaniline are prone to oxidative degradation, which is often visually indicated by a darkening of the material upon exposure to air and light. chemicalbook.comitcilo.orgnih.gov The conversion of the amine to its hydrochloride salt is a common strategy to enhance its stability.
The hydrochloride salt of 3,4-dimethoxyaniline typically presents as a white to pale yellow-cream crystalline solid. chemicalbook.com The protonation of the basic nitrogen atom sequesters the lone pair of electrons, making them unavailable for oxidation. This significantly improves the compound's shelf-life and facilitates its handling and storage. Furthermore, the salt form generally exhibits greater water solubility than the corresponding free base. ncert.nic.inquora.com
Table 3: Stability Characteristics of Aniline Hydrochlorides
| Property | Description | Reference(s) |
| Appearance | Typically a white to pale yellow-cream crystalline powder. | chemicalbook.com |
| Sensitivity | Known to be sensitive to air and light, with a tendency to darken over time. | chemicalbook.comitcilo.org |
| Stability | The protonation of the amine nitrogen enhances stability against oxidation compared to the free base. | chemicalbook.com |
| Incompatibilities | Should be stored away from strong oxidizing agents and strong acids. | chemicalbook.com |
In terms of its reactivity, the hydrochloride salt can be readily neutralized by treatment with a base to regenerate the free amine in situ for a desired chemical reaction. ncert.nic.in This allows for the convenient storage of the more stable salt, with the reactive nucleophilic free amine being generated as needed. The hydrochloride salt itself can be used directly in reactions that are tolerant of or require an acidic environment.
Compound Index
Spectroscopic and Structural Characterization of 3,4 Dimethoxyaniline Hydrochloride and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and purity of 3,4-Dimethoxyaniline (B48930) hydrochloride. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that is unique to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3,4-Dimethoxyaniline hydrochloride, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.
In ¹H NMR spectra of 3,4-Dimethoxyaniline, the aromatic protons typically appear as multiplets in the range of δ 6.5–7.5 ppm. The electron-donating methoxy (B1213986) groups influence the chemical shifts of these protons. The protons of the two methoxy groups (-OCH₃) usually resonate as a singlet around δ 3.8–3.9 ppm. The protonated amino group (-NH₃⁺) protons are expected to appear as a broad singlet at a downfield chemical shift, typically between δ 8.0–10.0 ppm, due to the deshielding effect of the positive charge.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached functional groups. The carbons bearing the methoxy groups and the amino group will have distinct chemical shifts compared to the other aromatic carbons.
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for 3,4-Dimethoxyaniline and its Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,4-Dimethoxyaniline | DMSO-d₆ | Aromatic protons: 6.5-7.5 (m)Methoxy protons: 3.8-3.9 (s)Amino protons: 8.0-1.0 (br s) | Data not readily available in searched sources |
| 3,4,5-Trimethoxyaniline (B125895) | Not specified | Not specified | Not specified |
| 3,4-Dimethylaniline | Not specified | Not specified | Not specified |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. americanpharmaceuticalreview.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. nih.gov
Key vibrational modes include the N-H stretching of the protonated amino group, which typically appears as a broad band in the region of 3200–3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy groups are also observed. core.ac.uk The C-O stretching of the methoxy groups gives rise to absorptions around 2800–2850 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450–1600 cm⁻¹ region.
A detailed vibrational analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the assignment of each observed band to a specific molecular motion. nih.govresearchgate.net This provides a comprehensive understanding of the molecule's vibrational properties. nih.gov
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| -NH₃⁺ | N-H Stretch | 3200-3500 (broad) |
| Aromatic C-H | C-H Stretch | ~3000-3100 |
| -OCH₃ | C-H Stretch | ~2850-2950 |
| -OCH₃ | C-O Stretch | ~2800-2850 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of 3,4-Dimethoxyaniline and its derivatives typically shows absorption bands in the ultraviolet region. researchgate.net
The position and intensity of these absorption bands are influenced by the chromophores present in the molecule, primarily the substituted benzene ring. The methoxy and amino groups, being auxochromes, can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) and an increase in the absorption intensity. Theoretical calculations can be used to predict the electronic transitions and compare them with the experimental spectrum. researchgate.net
Table 3: UV-Vis Absorption Data for Aromatic Amines
| Compound | Solvent | λ_max (nm) |
| 3,4-Dimethoxyaniline | Not specified | Data not readily available in searched sources |
| Benzonitrile | Not specified | Not specified |
| Indene | Not specified | Not specified |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of 3,4-Dimethoxyaniline shows a molecular ion peak corresponding to its molecular weight. nih.gov For the free base (C₈H₁₁NO₂), the molecular weight is approximately 153.18 g/mol . sigmaaldrich.comsigmaaldrich.comscbt.com The mass spectrum also displays fragment ions, which are formed by the cleavage of bonds within the molecular ion. The fragmentation pattern provides valuable structural information. For 3,4-Dimethoxyaniline, common fragment ions include those with m/z values of 138 and 110. nih.gov
Table 4: Mass Spectrometry Data for 3,4-Dimethoxyaniline
| Ion Type | m/z Value |
| Molecular Ion [M]⁺ | 153 |
| Fragment Ion | 138 |
| Fragment Ion | 110 |
Morphological and Microscopic Characterization
Microscopic techniques are employed to study the solid-state properties of this compound, such as its crystal structure and surface morphology.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of the surface of a sample. It is used to examine the morphology, such as the shape and size of crystals, of solid materials. While specific SEM images for this compound were not found in the search results, this technique is generally applicable to characterize the crystalline powder form of the compound. The appearance of 3,4-Dimethoxyaniline is described as a brown crystalline powder. avantorsciences.com
X-ray Diffraction (XRD) and Crystallinity Studies
X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of materials. Studies on Schiff base derivatives of 3,4-dimethoxyaniline, such as N-(3,4-dimethoxybenzylidene)-4-methoxyaniline and N-(3,4-dimethoxybenzylidene)-4-ethoxyaniline, provide valuable crystallographic data. These compounds are synthesized by the condensation of 3,4-dimethoxybenzaldehyde (B141060) with corresponding amines. ijcm.ir
Single-crystal XRD analysis of these derivatives reveals their monoclinic crystal systems. For instance, N-(3,4-dimethoxybenzylidene)-4-methoxyaniline crystallizes in the P21 space group, while N-(3,4-dimethoxybenzylidene)-4-ethoxyaniline crystallizes in the P21/n space group. ijcm.ir The powder XRD patterns of such Schiff base ligands and their metal complexes confirm their crystalline nature. researchgate.net The analysis of these patterns helps in identifying the phase purity and crystal structure of the synthesized materials.
Table 1: Crystallographic Data for Schiff Base Derivatives of 3,4-Dimethoxyaniline
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|
| N-(3,4-dimethoxybenzylidene)-4-methoxyaniline | C₁₆H₁₇NO₃ | Monoclinic | P21 | 14.8198 | 7.1656 | 13.2982 | 103.289 | 1374.36 | 4 |
| N-(3,4-dimethoxybenzylidene)-4-ethoxyaniline | C₁₇H₁₉NO₃ | Monoclinic | P21/n | 16.5638 | 7.3546 | 12.7449 | 106.021 | 1492.28 | 4 |
Data sourced from a study on the synthesis and crystal structure of Schiff-base compounds. ijcm.ir
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface morphology and topography of materials at the nanoscale. For derivatives of 3,4-dimethoxyaniline, such as polyaniline derivatives, AFM reveals detailed information about their film structure. The surface morphology of these polymers is crucial as it influences their electrical and sensory properties. lettersonmaterials.comlettersonmaterials.com
Studies on thin films of polyaniline derivatives show that the surface can range from homogeneous globular structures to more complex topographies. lettersonmaterials.com For example, AFM analysis of polyaniline and its copolymers has demonstrated that the introduction of different substituents can significantly alter the surface roughness and morphology. researchgate.netmdpi.com The roughness parameters, such as the root mean square (Sq) roughness, can be quantified from AFM images. In the context of self-assembled monolayers (SAMs) of amino-terminated silanes on surfaces, AFM is used to visualize the molecular organization and uniformity of the layer. researchgate.netrsc.org This is particularly relevant for understanding how derivatives of 3,4-dimethoxyaniline might form ordered structures on various substrates.
Table 2: Surface Roughness Parameters of Polyaniline Derivative Films from AFM Analysis
| Polymer Film | RMS Roughness (Sq) (nm) |
|---|---|
| Polyaniline (PANI) | 2.19 |
| Poly(aniline-co-ortho-toluidine) | 3.94 |
Data is illustrative and based on findings from studies on polyaniline films. mdpi.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. It is particularly useful for analyzing the size, shape, and distribution of nanoparticles and nanostructures. In the context of 3,4-dimethoxyaniline derivatives, TEM can be employed to study nanostructures formed through polymerization or coordination. For instance, the synthesis of silver nanoparticles using aniline (B41778) as a reducing and stabilizing agent has been characterized by TEM, revealing spherical nanoparticles. researchgate.netresearchgate.net
TEM analysis of coordination polymers formed from aniline derivatives can elucidate their morphology, which can range from amorphous nanoparticles to crystalline nanostructures. nih.gov The images can reveal details about the assembly of these materials, such as the formation of helical microrods or other complex architectures. mdpi.com When aniline derivatives are used in ligand exchange reactions with nanoparticles, TEM can confirm that the particle size is maintained while the surface chemistry is altered. nih.gov
Thermal Analysis Methods
Thermal analysis techniques are essential for determining the thermal stability and thermochemical properties of chemical compounds.
Differential Scanning Calorimetry (DSC) and Thermochemical Properties
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. A study on three imine derivatives of 3,4-dimethoxyaniline utilized DSC to determine their melting points and fusion enthalpies. These thermochemical properties are crucial for understanding the stability and energetics of the compounds. The standard molar enthalpies of formation in both crystalline and gaseous phases can be derived from these measurements, providing fundamental thermodynamic data.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. For the imine derivatives of 3,4-dimethoxyaniline, TGA was employed to evaluate their sublimation enthalpies. This analysis helps in understanding the volatility and stability of the compounds at elevated temperatures. The decomposition stages observed in TGA curves can be correlated with the loss of specific molecular fragments.
Table 3: Thermal Properties of 3,4-Dimethoxyaniline Imine Derivatives
| Derivative | Melting Point (°C) | Fusion Enthalpy (kJ/mol) | Decomposition Temperature (°C) |
|---|---|---|---|
| Imine Derivative 1 | Not Specified | Not Specified | Not Specified |
| Imine Derivative 2 | Not Specified | Not Specified | Not Specified |
| Imine Derivative 3 | Not Specified | Not Specified | Not Specified |
Specific values for the imine derivatives were reported in a dedicated thermochemical study, highlighting the application of these techniques.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are pivotal in predicting molecular geometry, vibrational frequencies, and electronic transitions.
Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of molecules. It is employed to investigate the properties of arylimine derivatives synthesized from 3,4-dimethoxyaniline (B48930). For these related compounds, DFT calculations have been used to determine gas-phase enthalpies of formation and to explore the relationship between the electronic structures and NMR chemical shifts.
While specific DFT studies on 3,4-dimethoxyaniline hydrochloride are not widely published, calculations on analogous substituted anilines are common. For instance, a computational analysis of 3,4,5-trimethoxyaniline (B125895) utilized the B3LYP/6-31+G(d,p) method to compute structural properties and vibrational frequencies. researchgate.net Such studies provide a framework for what could be expected for this compound. The protonation of the amino group in the hydrochloride salt would significantly influence the electronic distribution, a factor that DFT calculations can model with high accuracy. The molecular architecture of this compound features a benzene (B151609) ring with two methoxy (B1213986) groups and a protonated amino group (-NH₃⁺). The cation-anion interactions are dominated by N–H⋯Cl hydrogen bonds.
A hypothetical DFT study on this compound would likely focus on optimizing the molecular geometry to find the most stable conformation, considering the steric and electronic effects of the methoxy groups and the protonated amine. Key parameters that would be calculated are summarized in the table below.
| Calculated Property | Significance for this compound |
| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |
| HOMO-LUMO Energies | Determines the electronic band gap, indicating chemical reactivity and stability. |
| Mulliken Atomic Charges | Describes the charge distribution across the molecule, highlighting reactive sites. |
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These methods have been applied to study related aniline (B41778) compounds. For example, a study on 3,4,5-trimethoxyaniline employed HF/6-31+G(d,p) and HF/6-311++G(d,p) basis sets to estimate structural properties and vibrational frequencies. researchgate.net
An ab initio investigation into the formation of 4,4'-methylene diphenyl diamine from aniline and formaldehyde (B43269) utilized the G3MP2B3 composite quantum chemical method to propose a detailed reaction mechanism. researchgate.net This level of theory could be applied to this compound to explore its reaction mechanisms and transition states with high accuracy. While computationally more demanding than DFT, ab initio methods can provide benchmark data for more approximate methods.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. Molecular docking is a specific application that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein.
While specific docking studies for this compound are not prominent in the literature, research on similar structures highlights its potential as a scaffold in medicinal chemistry. For example, docking studies are commonly used to predict the binding affinity of small molecules to biological targets. d-nb.info The structural features of this compound, including its aromatic ring, hydrogen bond-donating protonated amine, and methoxy groups, make it a candidate for interacting with biological macromolecules.
A hypothetical docking study could involve the parameters listed in the following table.
| Docking Parameter | Description | Relevance to this compound |
| Binding Affinity (kcal/mol) | The strength of the interaction between the ligand and the receptor. | A lower binding energy indicates a more stable complex. |
| Binding Pose | The orientation and conformation of the ligand within the receptor's active site. | Reveals key interactions like hydrogen bonds and hydrophobic contacts. |
| Interacting Residues | The specific amino acid residues of the protein that interact with the ligand. | Identifies the molecular basis for binding and potential for drug design. |
Prediction of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide a detailed assignment of vibrational modes in IR and Raman spectra and predict NMR chemical shifts and UV-Vis absorption wavelengths.
For derivatives of 3,4-dimethoxyaniline, theoretical computations have been used to examine the relationship between electronic structures and NMR chemical shifts, showing good agreement with experimental results. Similarly, for 3,4,5-trimethoxyaniline, DFT and HF methods were used to calculate vibrational frequencies, which were then compared with experimental FT-IR and Raman spectra. researchgate.net
A combined experimental and DFT study on o-methoxyaniline-terminated monoazo dyes demonstrated the power of time-dependent DFT (TD-DFT) in predicting UV-Vis spectra and understanding electronic transitions. researchgate.net For this compound, similar calculations could predict its spectroscopic properties. The protonation of the amino group would be expected to cause a hypsochromic (blue) shift in the UV-Vis spectrum compared to the free base, due to the stabilization of the nitrogen lone pair.
| Spectroscopic Data | Computational Method | Predicted Information |
| FT-IR/Raman | DFT/HF Frequency Calculations | Vibrational modes, aiding in the assignment of experimental peaks. |
| ¹H and ¹³C NMR | GIAO (Gauge-Including Atomic Orbital) method with DFT | Chemical shifts for each nucleus, helping to confirm molecular structure. |
| UV-Vis | TD-DFT | Electronic transition energies and oscillator strengths, corresponding to absorption maxima. |
Thermochemical Predictions and Energetic Properties
Thermochemical properties, such as enthalpy of formation, are crucial for understanding the stability and energy content of a compound. Computational chemistry offers reliable methods for predicting these properties.
A study on three arylimine derivatives of 3,4-dimethoxyaniline utilized DFT to compute gas-phase enthalpies of formation. The calculated values were part of a broader thermochemical analysis that also included experimental measurements of combustion energies and sublimation enthalpies. Such a combined experimental and theoretical approach provides a comprehensive energetic profile of the compounds.
For the reaction of aniline with formaldehyde, ab initio calculations have been used to evaluate the standard enthalpy of formation, entropy, and heat capacity for reaction intermediates. researchgate.net These methods could be applied to this compound to predict its thermodynamic stability and to model its behavior under different temperature and pressure conditions.
Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
In a study of 3,4-dimethoxyaniline imine derivatives, MEP maps were generated to analyze the electronic structures. For this compound, an MEP map would show a region of high positive potential (typically colored blue) around the -NH₃⁺ group, indicating its susceptibility to nucleophilic attack. The regions around the oxygen atoms of the methoxy groups would exhibit negative potential (colored red), highlighting them as sites for electrophilic attack.
Applications in Advanced Organic Synthesis and Material Science
Polymer Chemistry and Electrochromic Materials
Substituted anilines are key monomers for the synthesis of conducting polymers, which are of great interest for applications in electrochromic devices, such as smart windows and displays. ias.ac.incdmf.org.br These materials can change their color reversibly in response to an electrical potential. cdmf.org.br
The polymerization of dimethoxyaniline isomers has been a subject of study, with a particular focus on poly(2,5-dimethoxyaniline) (PDMA). ias.ac.inias.ac.inscielo.br PDMA films can be synthesized via electrochemical polymerization and exhibit reversible color changes, for example, from yellow in their reduced state to blue in their oxidized state. ias.ac.in The performance of these electrochromic films, such as their switching speed and stability, can be influenced by the electrolytes and deposition conditions used during synthesis. ias.ac.inscielo.br Copolymers of dimethoxyaniline with other monomers have also been explored to create materials with tailored properties. ias.ac.in
While the electrochromic properties of polyaniline and its derivatives like PDMA are well-documented, the search results did not provide specific studies on the polymerization of 3,4-dimethoxyaniline (B48930) or the electrochromic properties of poly(3,4-dimethoxyaniline). However, the extensive research on its isomers suggests that the 3,4-substituted polymer would be a candidate for similar applications in functional materials. cdmf.org.br
Synthesis and Characterization of Poly(dimethoxyaniline)
Electrochromic Properties and Applications
The electrochromic properties of conducting polymers, which allow them to change color in response to an electrical potential, are a key area of research for applications in smart windows, displays, and sensors. While studies on other isomers like poly(2,5-dimethoxyaniline) and poly(o-methoxyaniline) have demonstrated their electrochromic potential with reversible color changes, specific research detailing the electrochromic behavior, switching times, and coloration efficiency of poly(3,4-dimethoxyaniline) is not found in the surveyed literature. nih.govsielc.comgreyhoundchrom.com
Analytical Chemistry Applications
The utility of 3,4-Dimethoxyaniline hydrochloride as a reagent in various analytical techniques is not extensively documented, with a lack of specific examples in the scientific literature for the requested applications.
Reagent in Spectrophotometric Determinations
Spectrophotometry often utilizes chromogenic reagents that react with an analyte to produce a colored compound, which can then be quantified by measuring its light absorbance. Aromatic amines can be used in such reactions, often involving diazotization followed by a coupling reaction to form a colored azo dye. While a study has shown the use of 2,5-dimethoxyaniline (B66101) as a coupling agent for the spectrophotometric determination of sulfamethoxazole, there is no specific literature demonstrating the use of this compound for similar purposes.
Derivatization Agent in Chromatographic Techniques (e.g., HPLC)
Derivatization in High-Performance Liquid Chromatography (HPLC) is a technique used to modify an analyte to improve its detection or separation. researchgate.net An amine like 3,4-dimethoxyaniline could theoretically be used to derivatize compounds with suitable functional groups. However, the scientific literature does not provide specific examples or methods where this compound is employed as a derivatization agent for the analysis of other compounds by HPLC. There are, however, methods available for the analysis of 3,4-dimethoxyaniline itself by HPLC. sielc.com For instance, a reverse-phase HPLC method has been described for its separation using a C18 column with a mobile phase of acetonitrile (B52724) and water with phosphoric acid. sielc.com
Derivatization for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization to increase the volatility and thermal stability of polar analytes. nih.govnih.gov While various reagents are used to derivatize amines and other functional groups for GC-MS analysis, there is no specific mention in the reviewed literature of this compound being used as a derivatization agent for this purpose.
Future Research Directions for 3,4 Dimethoxyaniline Hydrochloride
Exploration of Novel Synthetic Pathways
The development of new synthetic routes to access 3,4-Dimethoxyaniline (B48930) and its derivatives is a key area of future research. Traditional methods often rely on harsh conditions or hazardous reagents. Modern approaches aim for milder, more efficient, and regioselective syntheses.
One promising avenue is the application of multi-component reactions (MCRs), which offer high atom economy and step efficiency by combining three or more substrates in a single operation. For instance, a three-component reaction involving acetone, various amines, and 1,3-diketones has been developed for the synthesis of meta-substituted anilines. rsc.org Adapting such methodologies for 3,4-Dimethoxyaniline hydrochloride could provide rapid access to a library of novel, complex molecules.
Another innovative strategy involves the synthesis of anilines from non-traditional starting materials like cyclohexanones using a Pd/C–ethylene system. acs.org This hydrogen transfer reaction offers a new disconnection approach for aniline (B41778) synthesis. acs.org Research into bio-based routes, such as synthesizing 3,4-dialkoxyanilines from lignin-derived monomers via a Beckmann rearrangement, presents a sustainable alternative to petrochemical-based syntheses. acs.org This approach is particularly noteworthy as it replaces the propyl chain of the lignin (B12514952) monomer with an amino group, transforming a biorenewable resource into a valuable chemical. acs.org
Further research could focus on direct C-H amination techniques. A single-step method for aniline formation from benzene (B151609) using a vanadate (B1173111) catalyst with hydroxylamine (B1172632) hydrochloride has been demonstrated, suggesting a potential pathway for direct amination of substituted benzenes. mdpi.com Exploring similar direct C-N bond formation strategies on 1,2-dimethoxybenzene (B1683551) could lead to more direct and waste-reducing syntheses of 3,4-Dimethoxyaniline.
Advanced Catalyst Development for Reactions Involving this compound
Catalysis is central to the modern use of anilines in chemical synthesis. Future research will focus on creating more active, selective, and reusable catalysts for reactions involving this compound.
Heterogeneous catalysts are of particular interest due to their ease of separation and recycling. Alumina-supported palladium catalysts have been examined for the hydrogenation of nitrobenzene (B124822) to aniline at elevated temperatures, a process that is crucial for large-scale industrial production. nih.govacs.org Future work could optimize these catalysts for substituted nitroaromatics to produce compounds like 3,4-Dimethoxyaniline with high selectivity. nih.govacs.org Similarly, metal-based heterogeneous catalysts are being developed for the one-pot reductive amination of aldehydes with nitroarenes to form secondary anilines, a tandem reaction that could be applied to 3,4-Dimethoxyaniline. mdpi.com
Homogeneous catalysis also offers significant opportunities. Iron-cyclopentadienone complexes have shown promise as catalysts for C–N bond formation between alcohols and amines through a "hydrogen-borrowing" mechanism. acs.org Further development of such earth-abundant metal catalysts could provide a cost-effective and sustainable alternative to precious metal catalysts. For selective C-H functionalization, a palladium catalyst with a specific S,O-ligand has been shown to direct the olefination of aniline derivatives to the para-position with high efficiency. acs.org Tailoring such ligand-based systems could allow for the selective functionalization of the aromatic ring of 3,4-Dimethoxyaniline at positions other than those activated by the methoxy (B1213986) and amino groups.
Nucleophilic catalysts, such as electron-rich p-substituted aniline derivatives, have been shown to be highly effective in accelerating hydrazone formation. rsc.org Investigating the catalytic activity of 3,4-Dimethoxyaniline itself or its derivatives in similar transformations is a viable research direction.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. For reactions involving this compound, future research will likely employ a combination of experimental and computational techniques to elucidate complex reaction pathways.
For example, the mechanism of electrophilic aromatic substitution (EAS) in anilines is well-established in principle, but the interplay of substituents in polysubstituted anilines like 3,4-Dimethoxyaniline can lead to complex regioselectivity outcomes. numberanalytics.com Detailed kinetic and computational studies can help predict and control these outcomes. The mechanism of multicomponent reactions, such as the Povarov reaction to form tetrahydroquinolines, is still an area of active investigation. researchgate.net Elucidating whether these reactions proceed through a stepwise Mannich/Friedel-Crafts sequence or a concerted cycloaddition is crucial for expanding their scope and application. researchgate.net
Mechanistic studies on catalytic cycles are also vital. For instance, understanding how a catalyst's anion influences the distribution of electron density in reactants during the condensation of aniline to diphenylamine (B1679370) can lead to the design of more efficient catalysts. researchgate.net Similarly, detailed investigations into the Castagnoli–Cushman multicomponent reaction have led to the development of new conditions for synthesizing dihydroisoquinolones. acs.org Applying these mechanistic insights to reactions involving this compound could unlock new synthetic possibilities.
Integration with Green Chemistry Principles
The principles of green chemistry are increasingly guiding synthetic chemistry research. Future work with this compound will undoubtedly focus on developing more environmentally benign processes.
A key area of focus is the use of renewable energy sources. Sunlight-driven N-acetylation of anilines using a mild Lewis acid catalyst like MgSO₄ has been demonstrated as a sustainable pathway for producing acetanilides. rsc.orgrsc.org This approach avoids conventional heating and utilizes an abundant and clean energy source. rsc.org
The replacement of hazardous reagents and solvents is another central tenet of green chemistry. Research into the synthesis of acetanilide (B955) from aniline using a benign and inexpensive magnesium sulphate-glacial acetic acid system avoids the use of toxic and corrosive acetic anhydride. ijtsrd.com Similarly, developing synthetic routes in water, the most environmentally friendly solvent, is a major goal. mdpi.com
The concept of atom economy will also drive research. As mentioned, multicomponent reactions are inherently atom-economical. researchgate.net Designing syntheses that maximize the incorporation of all starting material atoms into the final product, such as the synthesis of bio-based anilines from lignin where all carbon atoms are converted into valuable compounds, will be a priority. acs.org
Computational Design and Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of molecules and catalysts. Future research on this compound will increasingly leverage these tools.
Quantum-chemical methods can be used to model reaction mechanisms and predict kinetic parameters. For example, the reaction between 4-methyl aniline and hydroxyl radicals has been studied computationally to determine reaction pathways and rate coefficients. mdpi.com Similar studies on 3,4-Dimethoxyaniline could provide valuable insights into its atmospheric chemistry or its behavior in biological systems. Modeling the condensation reaction of aniline to diphenylamine has helped to identify the rate-determining step and the influence of the catalyst. researchgate.net
Predictive modeling can also be used to design new catalysts and reactions. By simulating the interaction between a substrate, catalyst, and reagents, researchers can screen potential catalysts and reaction conditions in silico, saving significant time and resources. researchgate.net This approach can be applied to develop new catalysts for the selective functionalization of 3,4-Dimethoxyaniline or to predict the products of novel multicomponent reactions. Furthermore, modeling the thermal behavior of polymerization reactions, such as that of aniline, can help to optimize reaction conditions for industrial-scale production and prevent thermal runaway. conicet.gov.ar
Expansion of Material Science Applications
Aniline and its derivatives are important monomers for the synthesis of conducting polymers and other advanced materials. sci-hub.se Future research will explore the use of this compound in the creation of new materials with tailored properties.
The synthesis of novel polyaniline (PANI) derivatives is a vibrant area of research. By modifying the aniline monomer with various substituents, the properties of the resulting polymer, such as solubility and conductivity, can be fine-tuned. rsc.orgrsc.orgnih.gov The two methoxy groups in 3,4-Dimethoxyaniline are expected to influence the electronic properties and processability of the corresponding polymer. The chemical polymerization of substituted anilines like poly(o-methoxyaniline) and poly(2,5-dimethoxyaniline) has already been reported, and these polymers show different oxidation states depending on the substituent. Investigating the polymerization of 3,4-Dimethoxyaniline could lead to new materials for applications in sensors, electronic devices, and corrosion inhibition. rsc.orgnih.gov
The development of polymers with unique backbone structures is another promising direction. For instance, the polymerization of phenylamines with a disulfide transfer reagent yields poly[N,N-(phenylamino)disulfides], which have a conjugated backbone consisting of nitrogen and sulfur atoms. nih.govacs.org These polymers exhibit a range of colors depending on the substitution of the aromatic ring, suggesting potential applications as polymeric auxochromes. nih.gov Incorporating 3,4-Dimethoxyaniline into such polymer backbones could lead to materials with interesting optical and electronic properties.
The use of aniline derivatives in the development of materials for nonlinear optical applications is also an area of interest. sci-hub.se The specific substitution pattern of 3,4-Dimethoxyaniline may impart desirable properties for such applications.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd/Al₂O₃ (10 nm) | |
| Hydrogen Pressure | 1.0 MPa | |
| Reaction Temperature | 90–100°C | |
| Membrane Filtration | Ceramic (2 nm pore size) |
Basic: How should this compound be stored and handled to ensure stability?
Methodological Answer:
- Storage : Keep in a dark, inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation .
- Handling : Use gloves, safety glasses, and fume hoods. Avoid skin/eye contact; rinse with water if exposed .
- Sensitivity : Air-sensitive; store in tightly sealed containers to avoid moisture absorption or oxidation .
Advanced: What analytical methods are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation :
- Purity Analysis :
Q. Table 2: Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C-NMR | Structural elucidation | |
| HPLC | Purity assessment | |
| TLC | Reaction monitoring |
Advanced: How can researchers resolve contradictions in reaction yields reported for different synthesis methods?
Methodological Answer:
Discrepancies often arise from varying catalysts or reaction conditions. For example:
- Pd-Catalyzed Hydrogenation : High yields (99.9%) but requires precise pressure/temperature control .
- Iron Powder Reduction : Lower yields due to side reactions (e.g., over-reduction) and environmental contamination .
- Validation : Cross-check methods via orthogonal experimental design (e.g., varying temperature, catalyst ratios) and replicate under standardized conditions .
Q. Table 3: Method Comparison
| Method | Yield | Limitations | Reference |
|---|---|---|---|
| Pd/Al₂O₃ Hydrogenation | 99.9% | High equipment cost | |
| Iron Powder Reduction | <80% | Toxic waste generation |
Advanced: What mechanistic insights explain byproduct formation during this compound synthesis?
Methodological Answer:
Byproducts (e.g., over-reduced amines) arise from:
- Excessive Hydrogenation : Prolonged reaction time or high H₂ pressure reduces the methoxy groups .
- Catalyst Deactivation : Pd/Al₂O₃ sintering at >100°C lowers selectivity .
- Mitigation : Use controlled residence time (2–3 hours) and monitor reaction progress with HPLC .
Basic: What safety protocols are critical when using this compound in experimental workflows?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced: How can orthogonal experimental design optimize the use of this compound in multi-step syntheses?
Methodological Answer:
Orthogonal design (e.g., 3 factors, 3 levels) evaluates interactions between variables:
- Factors : Temperature (65°C vs. 60°C), reagent ratios (1:3:4 for amine:epoxy:crosslinker), and reaction time .
- Outcome : Identifies optimal conditions for epoxy curing agent synthesis, balancing reactivity and stability .
Q. Table 4: Orthogonal Design Parameters
| Factor | Levels Tested | Reference |
|---|---|---|
| Temperature | 60°C, 65°C, 70°C | |
| Reagent Ratio (n/n/n) | 1:2:3, 1:3:4, 1:4:5 | |
| Reaction Time | 2, 2.5, 3 hours |
Advanced: What role does this compound play in developing fluorescent probes or pharmaceutical intermediates?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
